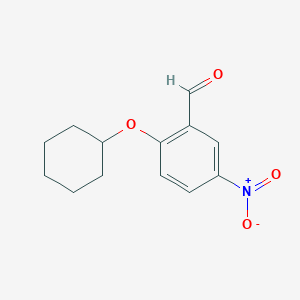

2-(Cyclohexyloxy)-5-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

2-cyclohexyloxy-5-nitrobenzaldehyde |

InChI |

InChI=1S/C13H15NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

InChI Key |

JBGJQZVUWNJKLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Cyclohexyloxy 5 Nitrobenzaldehyde and Analogous Structures

Retrosynthetic Dissection and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-(cyclohexyloxy)-5-nitrobenzaldehyde, the primary disconnections involve the ether linkage, the nitro group, and the aldehyde function. This leads to several plausible synthetic pathways, each with its own set of key precursors.

Route A: Late-stage Etherification

A primary retrosynthetic disconnection breaks the cyclohexyloxy ether bond. This suggests a reaction between a nucleophilic cyclohexanol (B46403) derivative and an electrophilic benzaldehyde (B42025) derivative. The most common approach would be a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr).

Disconnection: C(aryl)-O(cyclohexyl) bond

Key Precursors: 2-hydroxy-5-nitrobenzaldehyde (B32719) and a cyclohexyl halide (e.g., cyclohexyl bromide) or 2-chloro-5-nitrobenzaldehyde (B167295) and cyclohexanol. libretexts.orglibretexts.org

Route B: Late-stage Nitration

Another logical approach is the introduction of the nitro group at a later stage of the synthesis. This would involve the nitration of a pre-formed cyclohexyloxy benzaldehyde. The success of this route is highly dependent on the directing effects of the existing substituents.

Disconnection: C(aryl)-N(nitro) bond

Key Precursor: 2-(cyclohexyloxy)benzaldehyde.

Route C: Late-stage Formylation

Finally, the aldehyde group can be introduced in the last step. This would involve the formylation of a nitro-substituted aryl ether.

Disconnection: C(aryl)-C(aldehyde) bond

Key Precursor: 4-nitro-1-(cyclohexyloxy)benzene.

These three retrosynthetic pathways highlight the key challenges in the synthesis of this compound, namely the control of regioselectivity in the nitration and formylation steps, and the efficient formation of the aryl ether bond.

Conventional Synthetic Approaches to Benzaldehyde and Aryl Ether Scaffolds

Conventional synthetic methods provide a well-established foundation for the preparation of the target molecule and its intermediates. These approaches often rely on stoichiometric reagents and can sometimes lack selectivity, but they are generally robust and well-understood.

The formation of the aryl ether linkage is a crucial step in the synthesis of this compound. Two primary conventional methods for this transformation are the Williamson ether synthesis and nucleophilic aromatic substitution.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of our target molecule, this would typically involve the deprotonation of 2-hydroxy-5-nitrobenzaldehyde with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a cyclohexyl halide.

Reaction: The reaction is an SN2 displacement, and its efficiency can be influenced by the choice of base, solvent, and temperature. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Hydroxy-5-nitrobenzaldehyde | Cyclohexyl bromide | K₂CO₃ | DMF | This compound |

| Salicylaldehyde | Chloroacetic acid | NaOH | Water | Ether |

Nucleophilic Aromatic Substitution (SNAr)

Alternatively, the cyclohexyloxy group can be introduced via a nucleophilic aromatic substitution reaction. libretexts.orglibretexts.orgnih.govyoutube.com This approach requires an aromatic ring that is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, such as the nitro group in our target molecule. libretexts.orglibretexts.org The reaction would involve treating 2-chloro-5-nitrobenzaldehyde with cyclohexanol in the presence of a strong base.

Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to occur, and it is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.orglibretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Chloro-5-nitrobenzaldehyde | Cyclohexanol | NaH | THF | This compound |

| 2,4-Dinitro-1-chlorobenzene | Aromatic amines | - | Ethanol | 2,4-Dinitrodiphenylamines |

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. nih.govresearchgate.net The position of nitration is dictated by the directing effects of the substituents already present on the ring. libretexts.orglibretexts.orgyoutube.com

In the synthesis of this compound via late-stage nitration of 2-(cyclohexyloxy)benzaldehyde, we have two competing directing groups:

Cyclohexyloxy group (-O-cyclohexyl): This is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. libretexts.org

Aldehyde group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org

The combined effect of these two groups would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions that are ortho and para to the cyclohexyloxy group and meta to the aldehyde group. In 2-(cyclohexyloxy)benzaldehyde, the position para to the strongly activating cyclohexyloxy group (position 5) is also meta to the deactivating aldehyde group, making it the most likely site for nitration.

Reaction Conditions: Typically, nitration is carried out using a mixture of nitric acid and sulfuric acid. However, a variety of other nitrating agents and conditions have been developed to improve selectivity and mildness. researchgate.netnumberanalytics.comnih.govpnas.org

| Substrate | Nitrating Agent | Conditions | Major Product(s) |

| Benzaldehyde | HNO₃/H₂SO₄ | - | m-Nitrobenzaldehyde |

| Phenol (B47542) | Dilute HNO₃ | - | o-Nitrophenol and p-Nitrophenol |

| 2-(Cyclohexyloxy)benzaldehyde | HNO₃/H₂SO₄ | Low temperature | This compound |

The introduction of an aldehyde group onto an aromatic ring can be achieved through various formylation reactions. wikipedia.org For the synthesis of our target molecule via late-stage formylation of 4-nitro-1-(cyclohexyloxy)benzene, the Vilsmeier-Haack and Duff reactions are two classical methods to consider.

Vilsmeier-Haack Reaction

Mechanism: The reaction involves electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.orgchemistrysteps.com

Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamine as the formyl source in the presence of an acid. dbpedia.orgwikipedia.orgchemeurope.comecu.edu This reaction is generally limited to highly activated aromatic rings. wikipedia.orgchemeurope.com

| Substrate | Formylating Agent | Conditions | Product |

| Anisole | POCl₃/DMF | - | p-Anisaldehyde |

| Phenol | Hexamine/Acid | - | Salicylaldehyde |

| 4-Nitro-1-(cyclohexyloxy)benzene | POCl₃/DMF | - | This compound |

Modern and Sustainable Synthetic Protocols

Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methodologies. These modern protocols often rely on catalytic systems to achieve transformations under milder conditions with higher atom economy.

Catalytic methods offer significant advantages over conventional stoichiometric approaches for the synthesis of this compound and its intermediates.

Catalytic Etherification

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers. google.com These methods allow for the coupling of aryl halides or triflates with alcohols under relatively mild conditions, using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Catalytic Cycle: The mechanism generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol (or alkoxide), and reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. google.com

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product |

| 2-Chloro-5-nitrobenzaldehyde | Cyclohexanol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | This compound |

| 4-Bromotoluene | Cyclohexanol | Pd(OAc)₂ | P(t-Bu)₃ | NaH | 4-Methylcyclohexyloxybenzene |

Modern Nitration Methods

Modern approaches to nitration aim to move away from the harsh and often unselective mixed acid conditions. nih.gov These include the use of milder nitrating agents and catalytic systems.

Alternative Nitrating Agents: Reagents such as N₂O₅ in the presence of a Lewis acid catalyst (e.g., Fe(III)) can effect nitration under non-oxidizing conditions. researchgate.net N-nitrosaccharin has also been introduced as a bench-stable and recyclable nitrating reagent that allows for the mild nitration of a broad range of aromatic and heteroaromatic compounds. nih.gov

Sustainable Formylation

Catalytic formylation methods are being developed to replace classical named reactions that often require harsh conditions and generate significant waste. Palladium-catalyzed formylation of aryl halides using formic acid as a CO source is a more sustainable approach. researchgate.netacs.org

Green Solvents: The use of greener solvents in carbonylation reactions, including formylation, is also an area of active research to improve the environmental footprint of these processes. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. semanticscholar.orgchemicaljournals.com By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, leading to remarkable reductions in reaction times, increased product yields, and often cleaner reactions with fewer by-products. semanticscholar.orgresearchgate.net

In the context of synthesizing benzaldehyde derivatives, MAOS has been successfully applied to various reactions, including condensation reactions. For instance, the synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol (B89426) condensation of benzaldehydes and cyclohexanone (B45756) has been achieved in as little as two minutes under microwave irradiation, with yields reaching up to 100%. semanticscholar.orgugm.ac.id This high efficiency is attributed to the direct interaction of microwaves with the polar molecules in the reaction, leading to a rapid increase in temperature and reaction rate. researchgate.net

The application of MAOS is particularly relevant for the etherification step in the synthesis of this compound, which involves the formation of an ether linkage on the benzaldehyde ring. Microwave-assisted protocols have been developed for the synthesis of unsymmetrical ethers, demonstrating the potential for rapid and efficient formation of the cyclohexyloxy group. organic-chemistry.orgresearchgate.net These methods often result in higher yields and shorter reaction times compared to traditional heating approaches. chemicaljournals.com

Key Advantages of MAOS in Synthesizing Benzaldehyde Derivatives:

Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes. semanticscholar.orgchemicaljournals.com

High Yields: MAOS frequently leads to higher product yields due to reduced thermal degradation and side reactions. researchgate.netugm.ac.id

Energy Efficiency: The focused heating of the reaction mixture makes MAOS a more energy-efficient method. researchgate.net

Cleaner Reactions: The reduction in by-products simplifies purification processes. semanticscholar.org

A comparative study on the synthesis of dibenzylidenecyclohexanones demonstrated that MAOS is more efficient than the conventional stirring method, highlighting its potential for environmentally friendly synthesis. researchgate.netugm.ac.id

Ultrasound-Mediated Synthesis (UMS) for Green Transformations

Ultrasound-Mediated Synthesis (UMS), or sonochemistry, utilizes the energy of ultrasound waves to induce chemical reactions. ksu.edu.saresearchgate.net This technique promotes reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. researchgate.net These extreme conditions can enhance reaction rates and yields, making UMS an attractive green chemistry tool. ksu.edu.sa

For the synthesis of benzaldehyde derivatives and related structures, UMS offers several advantages, including shorter reaction times, milder operating conditions, and improved yields. ksu.edu.sa It has been successfully employed in various condensation reactions. For example, the synthesis of trans-chalcones and α,α'-bis(arylmethylidene) cycloalkanones via aldol and cross-aldol condensations of benzaldehydes has been carried out under solvent-free conditions with ultrasonic irradiation, resulting in good to excellent yields. ksu.edu.sa

The application of ultrasound can be particularly beneficial for promoting reactions in heterogeneous systems, which is relevant to the synthesis of this compound. The Williamson ether synthesis, a common method for forming the ether linkage, can be facilitated by ultrasound, especially in cases where reactants have limited solubility. masterorganicchemistry.com The intense mixing and mass transfer induced by acoustic cavitation can overcome phase-transfer limitations, leading to more efficient reactions.

Benefits of Ultrasound-Mediated Synthesis:

Accelerated Reactions: Sonication can significantly reduce reaction times. researchgate.net

Milder Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of by-products. ksu.edu.sa

Improved Yields and Selectivity: UMS can lead to higher yields and, in some cases, increased selectivity. researchgate.net

Environmentally Friendly: The use of less harsh conditions and often the ability to use greener solvents like water align with the principles of green chemistry. researchgate.net

Solvent-Free and Neoteric Solvent Systems in Organic Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and energy consumption. acs.org In the synthesis of this compound and its analogs, the adoption of solvent-free conditions or the use of neoteric solvents represents a significant step towards greener chemistry. tandfonline.comresearchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent, often by grinding solid reactants together, can dramatically reduce waste. rsc.orgacs.org This approach has been successfully applied to aldol condensation reactions for the synthesis of chalcone (B49325) derivatives from benzaldehydes and acetophenones, yielding products in high purity and yield. rsc.orgresearchgate.net The key advantage is the elimination of solvent waste, which simplifies work-up procedures and reduces environmental impact. tandfonline.com

Neoteric Solvents: Neoteric solvents are a class of alternative solvents with favorable environmental properties, such as low volatility, non-toxicity, and recyclability. researchgate.netmfa.org They include ionic liquids, supercritical fluids, and deep eutectic solvents (DESs). researchgate.netmfa.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mfa.orgmdpi.com They are often biodegradable, non-toxic, and inexpensive to prepare. researchgate.netnih.gov DESs have been used as both catalysts and reaction media for the synthesis of various compounds, including biofuel precursors from benzaldehyde. mdpi.comrsc.orgresearchgate.net For instance, a choline (B1196258) chloride-based DES has been shown to be an effective medium for the synthesis of cinnamic acid derivatives from benzaldehyde. acs.org The unique solvent properties of DESs can enhance reaction rates and selectivity. mdpi.com

The use of these advanced solvent systems can lead to more sustainable synthetic routes for this compound by reducing reliance on traditional volatile organic compounds.

Multi-Component Reactions (MCRs) Incorporating Benzaldehyde Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. mdpi.comnih.govtcichemicals.com This approach is inherently atom-economical and aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. tcichemicals.com

Benzaldehyde and its derivatives are versatile building blocks that are frequently used in a variety of MCRs to generate diverse molecular scaffolds. nih.govrsc.org For example, the Biginelli reaction, a well-known three-component MCR, utilizes an aromatic aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com Similarly, the Ugi four-component reaction can incorporate a benzaldehyde derivative to create complex α-aminoacyl amide structures. mdpi.com

The application of MCRs to synthesize structures analogous to this compound could involve designing a reaction that brings together a suitably functionalized benzaldehyde, a source of the cyclohexyloxy group, and other components to build a more complex target molecule in a single pot. This strategy offers a powerful alternative to traditional linear syntheses. nih.gov

Advantages of MCRs:

High Efficiency: Multiple bonds are formed in a single operation, reducing the number of reaction and purification steps. tcichemicals.com

Diversity-Oriented Synthesis: MCRs are well-suited for creating libraries of related compounds for screening purposes. rsc.org

Atom Economy: MCRs are designed to incorporate most of the atoms from the reactants into the final product, minimizing waste. tcichemicals.com

Recent advances have seen the development of MCRs under microwave irradiation and using eco-friendly solvents, further enhancing their green credentials. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound can be designed and optimized through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. rjpn.orgresearchgate.net Key principles include maximizing atom economy, minimizing waste, and designing safer chemical processes. acs.orgnih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.comresearchgate.net A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

For the synthesis of this compound, the etherification step is critical. A traditional Williamson ether synthesis, while effective, may have a lower atom economy due to the formation of a salt by-product. masterorganicchemistry.com Alternative, more atom-economical approaches could include direct, acid-catalyzed etherification of the corresponding phenol with cyclohexanol, where water is the only by-product. rsc.orgrsc.org

The table below illustrates the atom economy of different types of reactions relevant to organic synthesis.

| Reaction Type | Description | Inherent Atom Economy | Example |

| Addition | Two or more molecules combine to form a larger one. | High (often 100%) | Catalytic hydrogenation of an alkene. jocpr.com |

| Rearrangement | A molecule's carbon skeleton is rearranged. | High (100%) | Benzilic acid rearrangement. jocpr.com |

| Substitution | A functional group is replaced by another. | Moderate | Williamson ether synthesis. primescholars.com |

| Elimination | A small molecule is removed from a larger one. | Low | Dehydration of an alcohol to an alkene. |

Waste Minimization and By-product Management Strategies

A primary goal of green chemistry is the prevention of waste at its source. nih.govnumberanalytics.com This involves a holistic approach to the entire synthetic process, from the choice of starting materials to the final purification steps. alliedacademies.org

Strategies for Waste Minimization:

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of waste reduction. numberanalytics.com Catalysts are used in small amounts and can often be recycled and reused, significantly reducing the waste stream. nih.gov

Solvent Selection: As solvents contribute significantly to waste, choosing environmentally benign solvents or implementing solvent-free conditions is crucial. acs.orgalliedacademies.org

Process Intensification: Techniques like continuous flow chemistry can improve reaction control, reduce reaction volumes, and minimize waste generation compared to batch processes. alliedacademies.org

By-product Management: In cases where by-products are unavoidable, effective management strategies are necessary. The ideal scenario is to find a use for the by-product, turning a waste stream into a valuable resource, a concept known as waste valorization. alliedacademies.org

For the synthesis of this compound, a significant by-product can arise from the reduction of the nitro group. Traditional reduction methods, such as the Béchamp reduction using iron, generate large amounts of iron oxide sludge. researchgate.netnm.gov More sustainable alternatives include catalytic hydrogenation, which uses a catalyst and produces water as the primary by-product. researchgate.net While the reduction of nitroaromatics is a common step in the synthesis of many pharmaceuticals and fine chemicals, the management of the resulting waste is a key consideration for a green process. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Selection of Environmentally Benign Reagents and Catalysts

The strategic synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. fzgxjckxxb.com This involves the careful selection of reagents, catalysts, and reaction conditions to enhance safety, improve energy efficiency, and minimize waste generation. Modern approaches to the Williamson ether synthesis, the primary route to these compounds, have evolved to incorporate methodologies that are significantly more environmentally benign than traditional methods. Key areas of development include the use of phase-transfer catalysis, ionic liquids, alternative energy sources like microwave irradiation, and less hazardous reagents. acs.orgnumberanalytics.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wisdomlib.org In the context of synthesizing aryl ethers, PTC allows the transport of the phenoxide anion from an aqueous or solid phase into an organic phase containing the alkylating agent. crdeepjournal.org This process avoids the need for anhydrous conditions and strong, hazardous bases in flammable organic solvents.

The catalysts are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, which are amphiphilic and can form an ion pair with the phenoxide. fzgxjckxxb.com This ion pair is soluble in the organic phase, allowing the nucleophilic substitution reaction to proceed under much milder conditions, often leading to higher yields and selectivity. biomedres.us The use of PTC can reduce cycle times and eliminate the need for expensive and toxic aprotic polar solvents. crdeepjournal.orgacsgcipr.org

Key Research Findings in Phase-Transfer Catalyzed O-Alkylation:

| Catalyst Type | Example Catalyst | Substrate | Reaction Conditions | Yield | Reference |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | p-Nitrophenol | Methanol/NaOH | High | biomedres.us |

| Quaternary Ammonium Salt | Aliquat 336 | Various Alkyl Halides | 100°C, Aqueous KSCN | 92-100% | vdoc.pub |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | o-Chloronitrobenzene | Solid-Liquid PTC | 100% Selectivity | crdeepjournal.org |

| Crown Ether | 18-Crown-6 | Functionalized Halides | Dichloromethane/KCN | 78-100% | vdoc.pub |

Ionic Liquids (ILs) as Green Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as designer solvents due to their tunable properties. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents (VOCs). acs.orgrsc.org In nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the synthesis of nitroaromatic ethers, ILs can serve as both the solvent and catalyst. nih.gov

Research has shown that ILs can significantly enhance the rates of nucleophilic substitution reactions. organic-chemistry.org This rate enhancement is attributed to factors such as the increased nucleophilicity of the reacting anion and beneficial interactions between the IL cations and the aromatic substrate, which can stabilize the transition state. nih.gov Furthermore, the potential for catalyst and solvent recycling is a significant advantage of using ILs. nih.gov

Impact of Ionic Liquids on Nucleophilic Substitution Reactions:

| Ionic Liquid | Reactants | Observation | Reference |

| [BMIM][BF₄] & [BMIM][PF₆] | 1-fluoro-2,4-dinitrobenzene & Ethanol | Increased reaction rate with higher mole fraction of IL. | rsc.org |

| [BMIM][BF₄] & [BMIM][PF₆] | 2-L-5-nitrothiophene & Cyclic Amines | Enhanced reactivity due to increased nucleophilicity and π-π interactions. | nih.gov |

| [bmim][BF₄] | Various Halides | Facile nucleophilic substitutions (alkoxylations) in good yields. | organic-chemistry.org |

| [HIMA]OTs | Phenol & tert-Butyl Alcohol | 93% maximum phenol conversion; catalyst is easily recyclable. | nih.gov |

Alternative Energy Sources and Solvent-Free Conditions

To further align with green chemistry principles, alternative energy sources and solvent-free reaction conditions are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly efficient method for heating, capable of dramatically reducing reaction times from hours to minutes. ijpsjournal.com This rapid, uniform heating can lead to higher yields, improved product purity, and reduced side reactions. nih.govnih.gov For the synthesis of nitro-substituted aromatic compounds, microwave assistance has been successfully applied, often eliminating the need for a catalyst or solvent. nih.gov The energy efficiency of microwave heating also contributes to its environmental benefits. chegg.com

Solvent-Free (Solid-State) Reactions: Performing reactions without a solvent is an ideal green chemistry approach as it completely eliminates waste and pollution associated with solvent use and disposal. researchgate.net The O-alkylation of phenols has been successfully achieved under solvent-free conditions by simply grinding the reactants (phenol, alkyl bromide, and a solid base like potassium carbonate) in a mortar at room temperature. daneshyari.com This method is simple, efficient, and environmentally friendly, providing the desired ethers in good to excellent yields. researchgate.netdaneshyari.com

Comparison of Microwave-Assisted vs. Conventional Heating:

| Reaction Type | Conditions | Time | Yield | Reference |

| N-alkylation | Conventional Heating | 180 min | 65–77% | beilstein-journals.org |

| N-alkylation | Microwave Irradiation | 15 min | 81–94% | beilstein-journals.org |

| Pyrazole Synthesis | Conventional Heating | 7 hours | 84% | ijpsjournal.com |

| Pyrazole Synthesis | Microwave Irradiation | 4 min | 82–96% | ijpsjournal.com |

| Amination | Conventional Heating | 60 min | Lower Yield | nih.gov |

| Amination | Microwave Irradiation | 4 min | 80–95% | nih.gov |

Greener Reagents

The choice of reagents is fundamental to the environmental impact of a synthesis. In the production of aryl ethers, this pertains mainly to the alkylating agent and the base.

Alternative Alkylating Agents: Traditional alkylating agents like alkyl halides can be toxic. Greener alternatives such as dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) are gaining traction. researchgate.nettandfonline.com These reagents are less toxic and produce benign byproducts. Alcohols have also been investigated as low-cost, weak alkylating agents, although this often requires high temperatures to become effective. acs.orgmdpi.com

Benign Bases: The Williamson synthesis traditionally employs strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). Weaker, solid inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are safer to handle, easier to remove from the reaction mixture, and reduce the risk of side reactions. researchgate.netdaneshyari.com Organic bases like 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (DABCO) have also been used catalytically in solid-state O-alkylation reactions. daneshyari.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexyloxy 5 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. Through the analysis of various NMR experiments, the constitution and spatial arrangement of 2-(Cyclohexyloxy)-5-nitrobenzaldehyde can be meticulously mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the aldehydic, aromatic, and cyclohexyloxy protons.

The aldehydic proton is typically the most downfield signal due to the strong deshielding effect of the carbonyl group, appearing as a singlet. The aromatic region displays a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the aldehyde and meta to the nitro group, the proton ortho to the nitro group, and the proton meta to the aldehyde and ortho to the cyclohexyloxy group will each have unique chemical shifts and coupling constants. The cyclohexyloxy group protons appear as a series of multiplets in the upfield region of the spectrum, with the proton on the carbon attached to the oxygen (the methine proton) being the most downfield of this group due to the oxygen's electronegativity.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aldehyde-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | O-CH (Cyclohexyl) |

| Data not available | Data not available | Data not available | Cyclohexyl-CH₂ |

Note: Specific experimental data for chemical shifts, multiplicities, and coupling constants are not publicly available and would need to be determined through experimental analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents (cyclohexyloxy, nitro, and aldehyde groups). The carbon bearing the nitro group and the carbon bearing the cyclohexyloxy group will be significantly affected. The carbons of the cyclohexyl ring will be observed in the upfield aliphatic region.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Aldehyde) |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-NO₂ |

| Data not available | Aromatic C-CHO |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | O-CH (Cyclohexyl) |

| Data not available | Cyclohexyl-CH₂ |

| Data not available | Cyclohexyl-CH₂ |

| Data not available | Cyclohexyl-CH₂ |

Note: Specific experimental chemical shift values are not publicly available and require experimental determination.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the aromatic spin system and the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the benzaldehyde (B42025) core and the cyclohexyloxy substituent, as well as the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the stereochemistry and conformation of the cyclohexyloxy ring relative to the aromatic plane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₃H₁₅NO₄. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass, confirming the molecular formula.

Elucidation of Fragmentation Pathways and Structural Information

In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. The analysis of these fragmentation patterns provides valuable structural information.

For this compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group (NO₂) or nitric oxide (NO).

Cleavage of the ether bond, leading to the loss of the cyclohexyl group or the cyclohexyloxy radical.

Fragmentation of the cyclohexyl ring itself.

Loss of the formyl group (CHO).

By carefully analyzing the masses of these fragments, the connectivity of the molecule can be further confirmed.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the aldehyde, nitro, and cyclohexyloxy groups. While a specific experimental spectrum for this exact compound is not widely available in the literature, the expected absorption bands can be accurately predicted by comparison with analogous structures.

The most characteristic vibrations are associated with the carbonyl (C=O) stretching of the aldehyde, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-O stretching of the ether linkage. The aromatic ring also exhibits characteristic C-H and C=C stretching and bending vibrations.

Key predicted IR absorption bands for this compound are detailed in the table below. The carbonyl group is expected to show a strong absorption band around 1700 cm⁻¹. The nitro group typically presents two strong and distinct bands corresponding to its asymmetric and symmetric stretching vibrations, anticipated near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. vulcanchem.com The presence of the cyclohexyloxy group would be confirmed by C-O ether stretching bands and the characteristic absorptions of the saturated hydrocarbon ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | ~1700 | Strong |

| C-H Stretch | ~2850, ~2750 | Medium to Weak | |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Symmetric Stretch | ~1350 | Strong | |

| Ether (C-O-C) | C-O Stretch | ~1250-1000 | Strong |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium to Weak |

| C-H Stretch | ~3100-3000 | Medium to Weak | |

| Cyclohexyl | C-H Stretch | ~2950-2850 | Strong |

| CH₂ Bend | ~1450 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions involving the benzaldehyde scaffold, the nitro group, and the oxygen of the cyclohexyloxy substituent.

A comprehensive study on nitrobenzaldehyde isomers provides a strong basis for interpreting the electronic spectrum of the title compound. uni-muenchen.denih.gov The spectra of these isomers are typically characterized by multiple absorption bands. For this compound, similar electronic transitions are anticipated. These include:

A weak, longer-wavelength absorption band around 350 nm, which can be attributed to the n→π* transition originating from the lone pairs of electrons on the oxygen atoms of the nitro and aldehyde groups. uni-muenchen.denih.gov

An intermediate intensity band peaking around 300 nm, which is likely dominated by π→π* excitations within the aromatic ring. uni-muenchen.denih.gov

A strong absorption band at shorter wavelengths, around 250 nm, which is ascribed to π→π* transitions involving the nitro group and the benzene ring, often referred to as a charge-transfer band. uni-muenchen.denih.gov

The cyclohexyloxy group, being an electron-donating group, may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted nitrobenzaldehyde. The specific solvent used can also influence the position and intensity of these bands.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Characteristics for this compound

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~350 nm | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n→π* | Nitro and Aldehyde groups |

| ~300 nm | Intermediate (ε ≈ 1000 M⁻¹cm⁻¹) | π→π* | Aromatic Ring |

| ~250 nm | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | π→π* | Nitro group and Benzene Ring (Charge Transfer) |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related compounds can provide valuable insights into its likely solid-state conformation.

For instance, the crystal structure of 2-hydroxy-5-nitrobenzaldehyde (B32719) reveals a nearly planar molecule, with the nitro group being only slightly twisted out of the plane of the aromatic ring. nih.govresearchgate.net The molecules in the crystal are stabilized by a network of intermolecular interactions. nih.gov

In the case of this compound, the bulky cyclohexyloxy group at the 2-position is expected to have a significant impact on the molecular conformation and crystal packing. X-ray analysis of related V-shaped diazocines containing a cyclohexyloxy group suggests that this substituent can induce a twisted conformation. vulcanchem.com This twisting would likely arise from steric hindrance between the cyclohexyl ring and the adjacent aldehyde group. The cyclohexyl ring itself is expected to adopt a stable chair conformation.

The solid-state packing of this compound would likely be influenced by a combination of van der Waals forces, arising from the bulky cyclohexyloxy group, and potential weak hydrogen bonding involving the aldehyde group. The nitro group could also participate in intermolecular interactions, further influencing the crystal lattice.

Computational and Theoretical Studies of 2 Cyclohexyloxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. For a compound like 2-(Cyclohexyloxy)-5-nitrobenzaldehyde, a typical DFT study would involve geometry optimization to find the most stable arrangement of atoms. This is commonly achieved using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. acs.org

The optimization process yields key geometric parameters. For analogous substituted benzaldehydes, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal the planarity of the benzaldehyde (B42025) ring and the orientation of the cyclohexyloxy, nitro, and aldehyde functional groups. Furthermore, electronic properties such as dipole moment, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. acs.org

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Substituted Benzaldehyde Moiety Based on DFT Calculations. Note: This data is representative of typical results for similar structures and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-N (nitro) | ~1.48 Å | |

| C-O (ether) | ~1.36 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| O-N-O (nitro) | ~123° | |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

The presence of the flexible cyclohexyloxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures (conformers). The rotation around the C(aromatic)-O and O-C(cyclohexyl) single bonds creates multiple possible conformations.

A computational conformational analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies all low-energy conformers (energy minima) and the transition states that separate them. escientificpublishers.com For the cyclohexyl group itself, chair and boat conformations are considered. The relative energies of these conformers determine their population distribution at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical spectra can be calculated from the optimized molecular geometry and compared with experimental results to confirm the structure.

For Infrared (IR) spectroscopy , DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error, which is corrected using a scaling factor to improve agreement with experimental data. The calculations allow for the assignment of specific IR absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the NO2 group, and various vibrations of the aromatic and cyclohexyl rings. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy , chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed with DFT. acs.org The predicted chemical shifts are compared to a reference compound (like tetramethylsilane) to provide theoretical spectra. These predictions are highly sensitive to the molecular conformation, making them useful for validating the results of the conformational analysis. Recent advances in machine learning, trained on large databases of experimental and calculated shifts, have also emerged as powerful tools for rapid and accurate NMR prediction. nih.govnih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for Analogous Nitroaromatic Compounds. Note: This table illustrates the typical correlation between calculated and observed values and is not specific to this compound.

| Parameter | Functional Group | Predicted Value | Experimental Range |

| IR Frequency (cm⁻¹) | Aldehyde C=O Stretch | ~1705 cm⁻¹ | 1690-1715 cm⁻¹ |

| Nitro NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | 1515-1560 cm⁻¹ | |

| Nitro NO₂ Symmetric Stretch | ~1350 cm⁻¹ | 1345-1365 cm⁻¹ | |

| ¹H NMR Shift (ppm) | Aldehyde -CHO | ~10.1 ppm | 9.9-10.5 ppm |

| Aromatic C-H (ortho to NO₂) | ~8.2 ppm | 8.0-8.4 ppm | |

| ¹³C NMR Shift (ppm) | Aldehyde -C HO | ~190 ppm | 188-194 ppm |

| Aromatic C -NO₂ | ~150 ppm | 148-153 ppm |

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations. For instance, studying the reaction of m-nitrobenzaldehyde with other reagents has been accomplished using DFT to map out the entire reaction pathway. researchgate.net

This type of study involves identifying and characterizing the geometries and energies of all reactants, intermediates, transition states (TS), and products. nih.gov A transition state is an energy maximum along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS is crucial for understanding the reaction's kinetics. nih.gov Frequency calculations are performed to confirm the nature of these structures; a stable molecule will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Such analyses provide deep insights into reaction feasibility, selectivity, and the role of catalysts.

Intermolecular Interactions and Crystal Packing Analysis (if relevant to solid-state characterization)

Crystal structures of related compounds, like 2-hydroxy-5-nitrobenzaldehyde (B32719), have been determined and analyzed. nih.govresearchgate.net These studies reveal the importance of various non-covalent interactions, such as C-H···O hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces, in stabilizing the crystal structure. rsc.orgresearchgate.net Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. acs.org Furthermore, lattice energy calculations using DFT can quantify the strength of these interactions and correlate them with physical properties like melting point. rsc.org

Advanced Research Applications and Synthetic Utility of 2 Cyclohexyloxy 5 Nitrobenzaldehyde

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the aldehyde, nitro, and cyclohexyloxy moieties makes 2-(Cyclohexyloxy)-5-nitrobenzaldehyde a potent intermediate in multi-step organic synthesis. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through condensations, cycloadditions, and other reactions. Concurrently, the nitro group can be readily transformed, most commonly via reduction to an amine, which can then participate in a subsequent cyclization or coupling reaction. This potential for sequential or domino reactions is a cornerstone of its synthetic utility.

Precursor for Heterocyclic Scaffolds (e.g., pyrimidines, quinolines, oxadiazoles, diazocines)

The construction of heterocyclic rings is a fundamental objective in medicinal and materials chemistry, and this compound serves as a valuable starting material for several important classes of heterocycles.

Pyrimidines : The pyrimidine (B1678525) core is a ubiquitous scaffold in biologically active molecules. Syntheses of pyrimidine derivatives, such as the Biginelli reaction, frequently employ an aldehyde as a key component. mdpi.comsemanticscholar.org In this context, this compound can react with a β-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative to yield highly substituted dihydropyrimidines. researchgate.net The specific substituents from the aldehyde are incorporated directly into the final heterocyclic product, influencing its steric and electronic properties.

Quinolines : The Friedländer synthesis is a classic and efficient method for constructing the quinoline (B57606) ring system, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group. nih.gov A significant modification of this process allows for the use of 2-nitrobenzaldehydes as substrates. nih.govmpg.deresearchgate.net In this domino reaction, the nitro group is reduced in situ to an amine using reagents like iron in acetic acid, and the resulting 2-aminobenzaldehyde intermediate immediately undergoes condensation and cyclization to form the quinoline ring. nih.gov Therefore, this compound is a suitable precursor for producing quinolines bearing a cyclohexyloxy group and other substituents derived from the methylene component.

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester groups in medicinal chemistry. rjptonline.orgijper.org A primary route to these heterocycles involves the condensation of an aldehyde with a hydrazide to form an N-acylhydrazone, which is subsequently cyclized through oxidative methods. nih.govnih.gov this compound can readily undergo this initial condensation, serving as the foundation for one of the substituent positions on the final oxadiazole ring. nih.gov

Diazocines : Diazocines are a class of photoswitchable molecules derived from azobenzenes, notable for the inverted thermodynamic stability of their isomers. nih.govbeilstein-journals.org Their synthesis often begins with the oxidative dimerization and subsequent reductive cyclization of nitroaromatic precursors, such as 2-nitrotoluene (B74249) derivatives. sci-hub.stnih.gov The nitroaromatic core of this compound makes it a potential building block for more complex, functionalized diazocines, where the nitro group is essential for forming the central N=N bond.

A summary of the synthetic utility of this compound as a precursor for various heterocyclic scaffolds is presented in the table below.

| Heterocyclic Scaffold | General Reaction Type | Role of this compound |

| Pyrimidines | Multi-component Cyclocondensation (e.g., Biginelli Reaction) | Provides the aldehyde component for ring formation. |

| Quinolines | Domino Nitro Reduction-Friedländer Annulation | Serves as the nitro-aldehyde precursor, which is reduced in situ to the required amino-aldehyde. nih.gov |

| Oxadiazoles | Condensation followed by Oxidative Cyclization | Reacts with hydrazides to form the key N-acylhydrazone intermediate. nih.gov |

| Diazocines | Reductive Coupling/Cyclization | The nitroaromatic moiety acts as a precursor for the formation of the azo linkage. sci-hub.st |

Building Block for Supramolecular Assemblies and Macrocycles

The structural features of this compound make it a promising candidate for constructing larger, ordered systems like macrocycles and supramolecular assemblies. The aldehyde group is capable of forming dynamic covalent bonds, such as imines, through condensation with primary amines. This reactivity allows for the programmed assembly of complex macrocyclic structures. The aromatic ring can participate in π-π stacking interactions, while the nitro group can act as a hydrogen bond acceptor, further guiding the self-assembly process. The bulky cyclohexyloxy group can influence the solubility and solid-state packing of these assemblies, potentially leading to novel material properties. Macrocyclic compounds play a significant role in creating drug carriers and imaging agents through host-guest interactions. nih.gov

Development of Functional Organic Materials (e.g., non-linear optic materials based on nitroaromatics)

Nitroaromatic compounds are foundational to the field of non-linear optical (NLO) materials. psu.edunih.gov A common design principle for second-order NLO materials is the "push-pull" system, where a π-conjugated core is substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). jhuapl.edursc.org This arrangement creates a significant molecular dipole and enhances the second-order hyperpolarizability. This compound fits this paradigm perfectly: the cyclohexyloxy group acts as an effective EDG, while the nitro group is a powerful EWG, linked through the benzene (B151609) ring. The aldehyde function offers a site for further modification, enabling the incorporation of this NLO chromophore into polymers or other larger structures for the fabrication of functional devices. rsc.orgresearchgate.net

Contributions to the Development of Novel Synthetic Methodologies

Beyond its role as a synthetic intermediate, this compound serves as a valuable tool for advancing the field of organic synthesis itself. Its specific combination of steric and electronic features allows researchers to test the limits of existing reactions and discover new catalytic processes.

Substrate for Catalyst Discovery and Optimization in Organic Synthesis

The development of new catalysts requires testing their efficacy across a range of substrates with varied properties. chemrxiv.orgchemrxiv.org Reactions involving aldehydes, such as the Morita-Baylis-Hillman (MBH) reaction, are often used as benchmarks for new organocatalysts. nih.gov this compound is an ideal substrate for such studies. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring and influences the reactivity of the aldehyde, while the steric bulk of the cyclohexyloxy group presents a significant challenge for the catalyst's active site. A catalyst that performs efficiently with this substrate is likely to be robust and have a broad scope. Therefore, this molecule can be instrumental in the discovery and optimization phases of new catalytic systems. chemrxiv.orgnih.gov

Probing New Reaction Pathways and Reactivity Patterns

The multifunctionality of this compound allows it to be used in the exploration of new reaction pathways, particularly complex domino or tandem sequences. Researchers can investigate chemoselective transformations that target one functional group while leaving the others intact, or they can design reactions that strategically engage multiple groups in a single synthetic operation. For example, the domino nitro reduction-cyclization for quinoline synthesis is a testament to this potential. nih.gov The interplay between the electronic effects of the nitro group and the steric hindrance of the cyclohexyloxy group can lead to unconventional reactivity or selectivity, providing deeper insights into reaction mechanisms and enabling the development of novel synthetic strategies.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways and Novel Reactivity

The conventional synthesis of 2-(cyclohexyloxy)-5-nitrobenzaldehyde and its analogs, such as 2-octyloxy-5-nitrobenzaldehyde, typically involves the Williamson ether synthesis. This method entails reacting 2-hydroxy-5-nitrobenzaldehyde (B32719) with a corresponding haloalkane, like 1-bromoalkane, in the presence of a base such as potassium carbonate. While effective, researchers are exploring unconventional pathways to enhance efficiency, selectivity, and sustainability.

Photocatalysis is emerging as a promising alternative for the synthesis of nitroaromatic compounds. For instance, graphitic C3N4 has been demonstrated as an efficient photocatalyst for the selective synthesis of azo- and azoxy-aromatic compounds from nitroaromatics under light excitation. nih.govau.dk This opens avenues for exploring light-driven methodologies for the synthesis of alkoxy-nitroaromatics, potentially offering milder reaction conditions and unique selectivity.

Biocatalysis presents another green and highly selective synthetic route. Enzymes such as 4-oxaloacetatedecarboxylase (4-OT) have been utilized in one-pot cascades to convert aldehydes into nitroaldehydes. nih.govacs.org The use of vegetable wastes as a source of enzymes for the reduction of benzaldehydes to benzyl alcohols also highlights the potential of biocatalysis in functional group transformations, which could be adapted for the synthesis of functionalized benzaldehydes. scielo.org.mx

The inherent reactivity of the nitrobenzaldehyde moiety is also a subject of ongoing investigation. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the aldehyde functionality. beilstein-journals.org Computational studies are being employed to understand the role of substituents on the reactivity of aromatic compounds, which can help in predicting and designing novel reactions for this compound. nih.govajpchem.org For instance, density functional theory (DFT) calculations have been used to investigate the generation of azomethine ylides from nitro-substituted benzaldehydes and their subsequent cycloaddition reactions. acs.org Such computational insights can guide the exploration of novel cycloaddition and condensation reactions involving the title compound.

Integration with Automated Synthesis and Continuous Flow Chemistry for Scalability

To meet potential industrial demands, the integration of automated synthesis and continuous flow chemistry is a critical area of development for the production of this compound. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and greater consistency in product quality.

The application of continuous flow systems for the synthesis of various organic molecules, including substituted benzaldehydes and nitro compounds, is well-documented. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For instance, a two-step, one-pot reduction/cross-coupling procedure for the synthesis of functionalized benzaldehydes has been developed, showcasing a methodology that could be adapted to a flow regime for rapid and efficient production. rug.nl

Furthermore, the automation of these flow processes, often guided by machine learning algorithms, is a rapidly advancing field. nih.govtudelft.nlyoutube.comthieme-connect.com These self-optimizing systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for yield, purity, and cost-effectiveness with a minimal number of experiments. nih.govnih.gov Bayesian optimization algorithms, for example, have been successfully used to optimize multi-objective processes in continuous flow, balancing conflicting criteria like yield and environmental impact. tudelft.nlnih.gov The implementation of such intelligent automation would be instrumental in developing a scalable and efficient manufacturing process for this compound.

Further Development of Sustainable and Green Methodologies for Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for specialty chemicals. For this compound, future research will undoubtedly focus on creating more environmentally benign production processes.

Key areas of development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives.

Catalysis: Employing reusable and non-toxic catalysts. Biocatalysis, as mentioned earlier, is a prime example of a green catalytic approach. scielo.org.mx

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or photocatalysis to reduce energy consumption. nih.govau.dk

Waste Reduction: Designing synthetic routes with high atom economy and minimizing the formation of byproducts.

Application of Advanced Analytical Techniques for In-situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced analytical techniques that allow for in-situ and real-time monitoring of chemical reactions are becoming indispensable tools for this purpose.

In-situ spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, enables the continuous tracking of reactant, intermediate, and product concentrations throughout a reaction. mt.comspectroscopyonline.comnih.gov This provides valuable insights into reaction kinetics and helps in identifying transient species. spectroscopyonline.com

Online High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction monitoring, providing detailed quantitative data on the composition of the reaction mixture. researchgate.netnih.gov The integration of these online analytical methods with automated flow reactors creates a powerful platform for rapid process development and optimization. nih.gov

Kinetic studies on related reactions, such as the etherification of p-nitrophenol, have been conducted using pseudo-first-order kinetics to determine the influence of various reaction parameters. ijche.com Similar kinetic profiling of the synthesis of this compound would provide a comprehensive understanding of the reaction dynamics, enabling precise control and optimization of the manufacturing process. mdpi.comacs.org The reduction of 4-nitrophenol is another well-studied model reaction where kinetic analysis has been performed using UV-vis spectroscopy, providing a framework for studying reactions involving the nitro group. mdpi.comdntb.gov.uaorcid.org

Below is a table summarizing the advanced analytical techniques and their potential applications in the study of this compound synthesis.

| Analytical Technique | Application in Synthesis of this compound | Potential Insights |

| In-situ FTIR/Raman | Real-time monitoring of functional group transformations (e.g., ether formation, aldehyde and nitro group reactions). | Reaction initiation, endpoint determination, identification of key intermediates. |

| Online HPLC | Quantitative analysis of reactants, products, and byproducts in real-time. | Reaction kinetics, yield and purity optimization, impurity profiling. |

| Online NMR | Structural elucidation of intermediates and products in the reaction mixture. | Mechanistic studies, confirmation of product formation, quantification of species. |

| UV-Vis Spectroscopy | Monitoring the concentration of chromophoric species like nitroaromatics. | Kinetic analysis of reactions involving the nitro group, process control. |

Q & A

Basic: What synthetic routes are effective for preparing 2-(cyclohexyloxy)-5-nitrobenzaldehyde?

Methodological Answer:

A Sonogashira coupling reaction is commonly employed. For example, 2-bromo-5-nitrobenzaldehyde reacts with cyclohexyl propargyl ether using PdCl₂(PPh₃)₂ (3 mol%) and CuI (1 mol%) as catalysts in a hexane/EtOAc solvent system. This yields this compound with a 95% yield after column chromatography . Alternative routes may involve nucleophilic aromatic substitution (SNAr) of nitro-activated aryl halides with cyclohexanol derivatives under basic conditions.

Basic: How can the purity and structure of this compound be validated?

Methodological Answer:

Use 1H/13C NMR (400 MHz, CDCl₃) to confirm structural integrity:

- The aldehyde proton typically resonates at δ 10.1–10.3 ppm.

- Nitro group effects deshield adjacent protons (δ 8.5–8.8 ppm for aromatic protons).

- Cyclohexyloxy protons appear as multiplet signals between δ 1.2–1.8 ppm.

GC-MS (Agilent 7890A) with electron ionization (EI) can verify molecular weight (e.g., m/z 263 [M]+). HRMS (ESI/APCI) provides exact mass confirmation (e.g., C₁₃H₁₅NO₄: calc. 265.0954, obs. 265.0958) .

Advanced: How does the nitro group influence reactivity in cyclization reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attack. In cyclization reactions (e.g., forming isoquinolines), the nitro group stabilizes intermediates via resonance, but may slow nucleophilic steps. For example, in the cyclization of 2-alkynyl-5-nitrobenzaldehydes, elevated temperatures (80–100°C) and Lewis acids (e.g., Cu(OTf)₂) are required to overcome electronic deactivation .

Advanced: How to resolve contradictions in catalytic efficiency for cross-coupling reactions?

Methodological Answer:

Discrepancies in catalytic yields (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) may arise from ligand stability or solvent polarity. Experimental Design Tips:

- Compare catalyst loading (1–5 mol%) in inert atmospheres (N₂/Ar).

- Use Stern-Volmer quenching to study photoinduced electron transfer in light-mediated reactions.

- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for sterically hindered systems) .

Advanced: What computational methods predict the compound’s reactivity in C–O bond formation?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states for C–O bond formation. Key parameters:

- Activation energy (ΔG‡) for cyclohexyloxy group addition.

- Charge distribution on the nitro-activated carbon.

Software: Gaussian 16 or ORCA. Validate predictions with kinetic isotope effects (KIE) or Hammett plots .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reagents (e.g., thionyl chloride).

- Spill Management: Absorb spills with sand or vermiculite; avoid water to prevent exothermic reactions.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How to analyze crystallographic data for structural confirmation?

Methodological Answer:

Single-crystal X-ray diffraction (Bruker D8 Venture) resolves bond lengths and angles. For example:

- C–O bond length: ~1.36 Å (cyclohexyloxy group).

- Dihedral angle between nitro and aldehyde groups: ~15–20°.

Refinement software: SHELXL (R factor < 0.05 for high-resolution data) .

Advanced: What spectroscopic techniques differentiate regioisomers in nitro-substituted benzaldehydes?

Methodological Answer:

- IR Spectroscopy: Nitro group asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹.

- NOESY NMR: Correlates spatial proximity of cyclohexyl protons to aromatic protons, confirming substitution pattern.

- XPS: Binding energy of N 1s electrons (~406 eV for nitro groups) distinguishes para vs. meta substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.